2-(Isocyanatomethyl)thiophene
Overview
Description
2-(Isocyanatomethyl)thiophene is an organic compound with the molecular formula C6H5NOS. It consists of a thiophene ring substituted with an isocyanatomethyl group.
Mechanism of Action
Target of Action
This compound belongs to the class of thiophene derivatives, which have been studied for their potential biological activities . .
Mode of Action
Thiophene derivatives are known to interact with various receptors and enzymes, particularly cyclooxygenase (COX) and lipoxygenase (LOX), which play crucial roles in inflammation . .
Biochemical Pathways
Given the potential anti-inflammatory properties of thiophene derivatives , it is plausible that this compound may influence pathways related to inflammation.
Result of Action
As a thiophene derivative, it may share some of the biological activities observed for this class of compounds, such as potential anti-inflammatory effects . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isocyanatomethyl)thiophene can be achieved through several methods. One common approach involves the reaction of thiophene with isocyanatomethyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product with good efficiency .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can enhance the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(Isocyanatomethyl)thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the isocyanate group to an amine or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the isocyanate group under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and related derivatives.
Substitution: Ureas, carbamates, and thiocarbamates.
Scientific Research Applications
2-(Isocyanatomethyl)thiophene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and bioactive agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
Similar Compounds
2-(Isocyanatomethyl)furan: Similar structure but with an oxygen atom in place of sulfur.
2-(Isocyanatomethyl)pyrrole: Contains a nitrogen atom instead of sulfur.
2-(Isocyanatomethyl)benzene: Lacks the heterocyclic ring structure.
Uniqueness
2-(Isocyanatomethyl)thiophene is unique due to the presence of the sulfur atom in the thiophene ring, which imparts distinct electronic properties and reactivity. This makes it particularly useful in the synthesis of sulfur-containing compounds and materials .
Properties
IUPAC Name |
2-(isocyanatomethyl)thiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NOS/c8-5-7-4-6-2-1-3-9-6/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDYYRHLZPJLPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CN=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70579172 | |
Record name | 2-(Isocyanatomethyl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70579172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71189-20-3 | |
Record name | 2-(Isocyanatomethyl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70579172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(isocyanatomethyl)thiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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